

Application Notes and Protocols for Tivozanib Hydrate in Cell Culture

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Compound of Interest

Compound Name: *Tivozanib hydrate*

Cat. No.: *B560398*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tivozanib, marketed under the brand name Fotivda, is a potent and selective oral inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinases.[1][2][3] It effectively targets VEGFR-1, VEGFR-2, and VEGFR-3, playing a crucial role in the inhibition of angiogenesis, a key process in tumor growth and metastasis.[2][4][5] Tivozanib has received approval for the treatment of advanced renal cell carcinoma (RCC).[1][5] These application notes provide detailed protocols for the preparation and use of **Tivozanib hydrate** in a cell culture setting to facilitate research into its mechanism of action and therapeutic potential.

Physicochemical Properties and Solubility

Tivozanib hydrate is a crystalline solid.[6] Understanding its solubility is critical for preparing accurate and effective concentrations for in vitro experiments.

Solvent	Solubility	Notes
DMSO	~2 mg/mL to 100 mg/mL	Solubility in DMSO can vary. It is recommended to use fresh, moisture-free DMSO.[7][8] Sonication or warming to 37°C can aid dissolution.[9]
Dimethylformamide (DMF)	~30 mg/ml	Can be used as an alternative to DMSO.
Aqueous Buffers (e.g., PBS pH 7.2)	Sparingly soluble (~0.2 mg/ml in a 1:4 DMF:PBS solution)	For aqueous solutions, it is recommended to first dissolve Tivozanib in DMF and then dilute with the aqueous buffer. Aqueous solutions are not recommended for storage for more than one day.[6]
Water	Insoluble	
Ethanol	Insoluble	

Mechanism of Action

Tivozanib functions as a tyrosine kinase inhibitor by binding to the ATP-binding site of VEGFRs, which prevents their phosphorylation and subsequent activation.[2] This blockade disrupts the downstream signaling cascades, including the MAPK, PI3K/Akt, and PLC γ pathways, which are essential for endothelial cell proliferation, migration, and survival.[2] The inhibition of these pathways ultimately leads to a reduction in angiogenesis and tumor growth.[4][10] While highly selective for VEGFRs, Tivozanib can also inhibit other kinases such as c-kit and PDGFR- β at higher concentrations.[11][12][13]

Experimental Protocols

Preparation of Tivozanib Hydrate Stock Solution (10 mM in DMSO)

Materials:

- **Tivozanib hydrate** (powder)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)
- Sterile pipette tips

Procedure:

- Calculate the required mass: The molecular weight of Tivozanib is 454.87 g/mol ^[1] To prepare a 10 mM stock solution, weigh out 4.55 mg of **Tivozanib hydrate** and dissolve it in 1 mL of anhydrous DMSO. Adjust the mass and volume as needed for your experimental requirements.
- Dissolution: Add the weighed **Tivozanib hydrate** powder to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO.
- Mixing: Vortex the solution thoroughly for several minutes to ensure complete dissolution. If the compound does not fully dissolve, brief sonication or warming the tube at 37°C for 10 minutes may be necessary.^[9]
- Sterilization: While DMSO is a sterile solvent, for cell culture applications, it is good practice to filter the stock solution through a 0.22 µm syringe filter into a new sterile tube, especially if the initial handling was not in a sterile environment.
- Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for several months or at -80°C for up to a year.^{[8][9]}

Preparation of Working Solutions for Cell Culture

Materials:

- 10 mM **Tivozanib hydrate** stock solution in DMSO

- Complete cell culture medium appropriate for your cell line
- Sterile pipette tips and tubes

Procedure:

- Thaw Stock Solution: Thaw a single aliquot of the 10 mM Tivozanib stock solution at room temperature.
- Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to add the Tivozanib stock solution to the medium and mix immediately to prevent precipitation.
- Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without Tivozanib) to the cell culture medium as was used for the highest concentration of Tivozanib. This is essential to account for any effects of the solvent on the cells.
- Final Concentration: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Cell-Based Assays

Tivozanib's effects on cells can be assessed using various standard in vitro assays.

a) Cell Viability/Proliferation Assay (e.g., MTT, XTT, or CellTiter-Glo®)

- Objective: To determine the effect of Tivozanib on cell viability and proliferation.
- Procedure:
 - Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
 - Treat the cells with a range of concentrations of Tivozanib (and a vehicle control) for a specified duration (e.g., 24, 48, 72 hours).
 - At the end of the treatment period, perform the viability assay according to the manufacturer's instructions.

- Measure the absorbance or luminescence to quantify cell viability.
- Data can be used to calculate the IC50 value (the concentration of Tivozanib that inhibits cell growth by 50%). For example, the IC50 for Tivozanib in MCF7 cells has been reported as 0.38 μ M.[\[7\]](#)

b) Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)

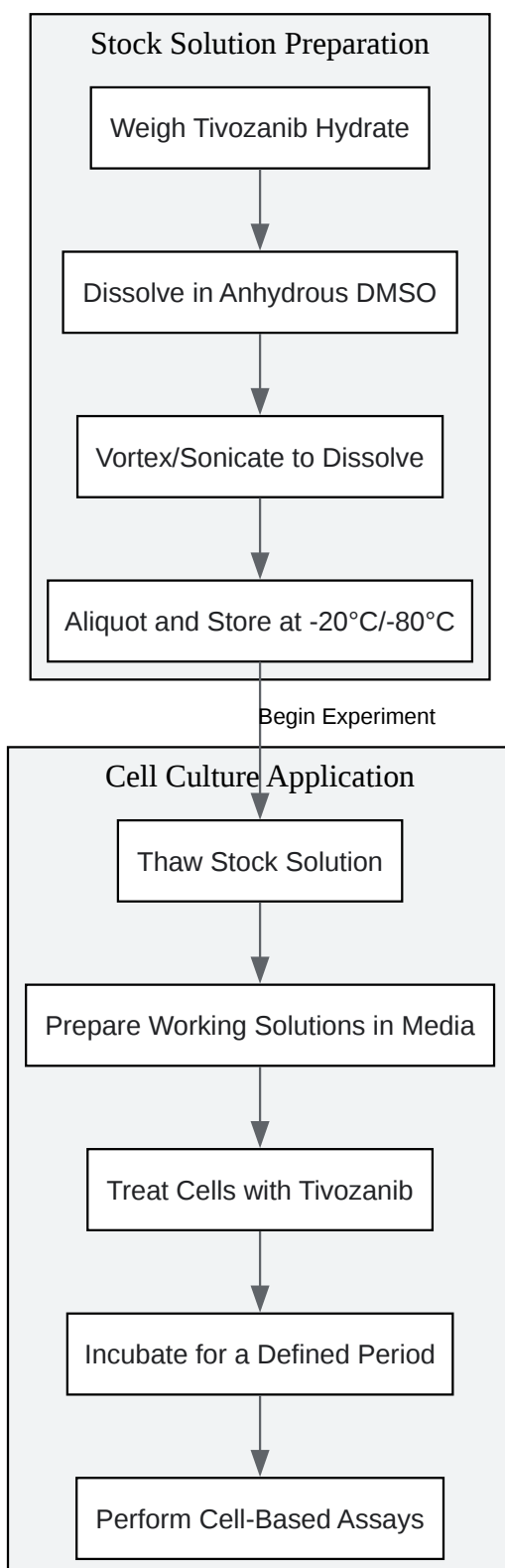
- Objective: To determine if Tivozanib induces apoptosis in cancer cells.
- Procedure:
 - Treat cells with Tivozanib at various concentrations for a defined period.
 - Harvest the cells and stain with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
 - Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

c) Cell Cycle Analysis

- Objective: To investigate the effect of Tivozanib on cell cycle progression. Studies have shown Tivozanib can induce G2/M cell cycle arrest.[\[14\]](#)
- Procedure:
 - Treat cells with Tivozanib for the desired time.
 - Harvest the cells, fix them in cold ethanol, and stain the DNA with a fluorescent dye such as Propidium Iodide.
 - Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Visualizations

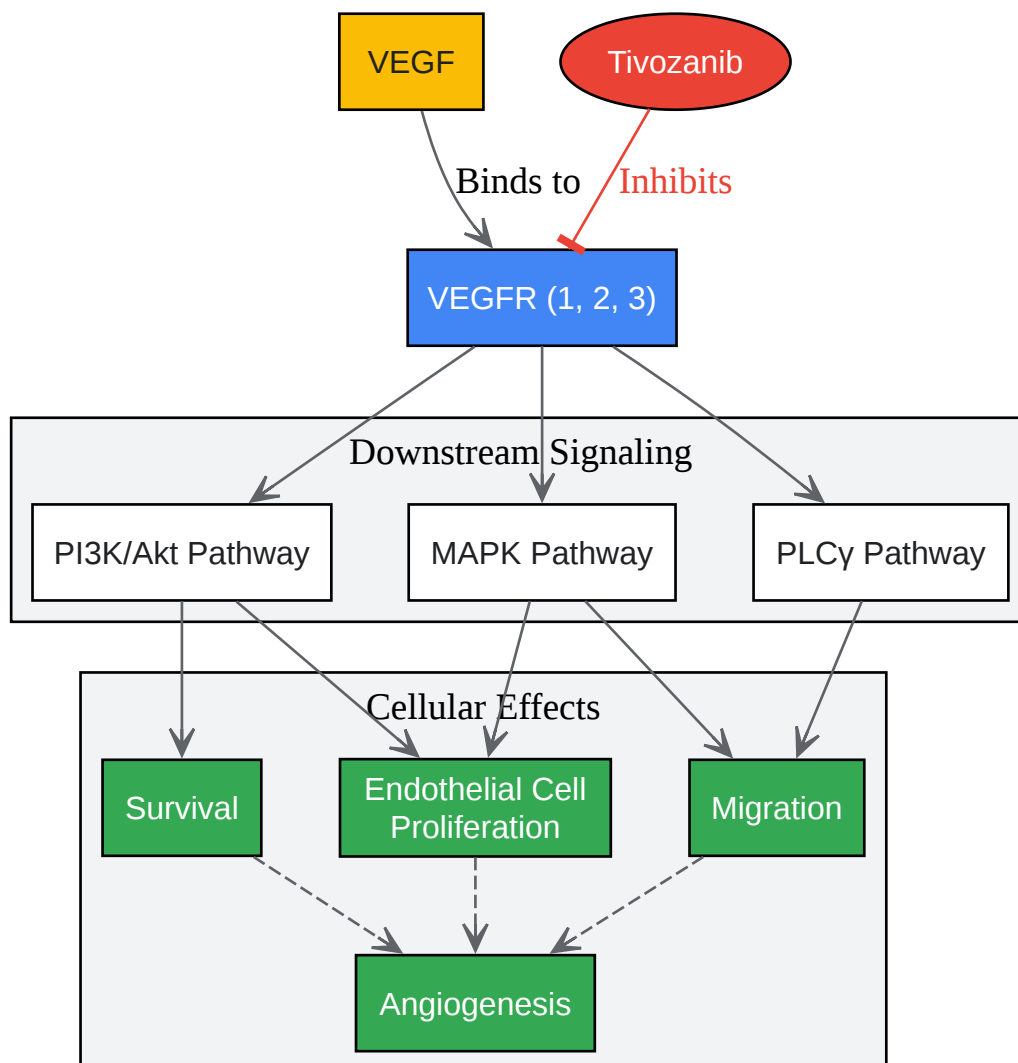
Experimental Workflow



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Tivozanib Hydrate Preparation Workflow

Tivozanib Signaling Pathway



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Tivozanib's Inhibition of the VEGFR Signaling Pathway

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